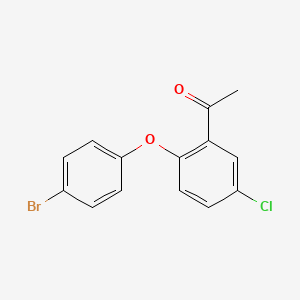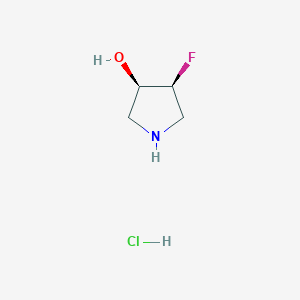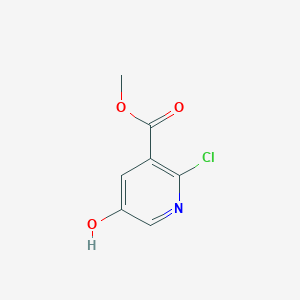
5-(Bromomethyl)-2-(2-fluorophenyl)oxazole
Übersicht
Beschreibung
5-(Bromomethyl)-2-(2-fluorophenyl)oxazole, also known as BMFO, is a synthetic compound with a wide range of applications in both scientific research and industrial processes. It can be used as a reagent in organic synthesis and as a catalyst in various reactions. It is also used as a fluorescent probe for biological studies. BMFO is a brominated heterocyclic compound with a five-membered ring containing two nitrogen atoms and a bromomethyl group. The compound has a high solubility in organic solvents and a good stability in air.
Wissenschaftliche Forschungsanwendungen
Synthesis of Extended Oxazoles
2-(Halomethyl)-4,5-diphenyloxazoles, including the bromomethyl analogues, serve as reactive scaffolds for synthetic elaboration, enabling the preparation of various substituted oxazoles. These compounds are useful in the synthesis of pharmaceuticals, such as the concise synthesis of Oxaprozin, demonstrating their importance in medicinal chemistry (Patil & Luzzio, 2016).
Fluorocyclization to Oxazoles
The use of electrochemistry for the sustainable synthesis of fluorinated oxazoles, such as 5-fluoromethyl-2-oxazoles, from N-propargylamides, represents a green alternative to conventional reagent-based approaches. This method offers an environmentally friendly route to access fluorinated oxazoles, highlighting the role of 5-(Bromomethyl)-2-(2-fluorophenyl)oxazole derivatives in the development of new synthetic methodologies (Herszman, Berger, & Waldvogel, 2019).
Spectral-Luminescence Properties in Stilbene Derivatives
Compounds containing oxazole and oxadiazole fluorophore groupings exhibit unique absorption and fluorescence spectra, making them valuable in the study of intramolecular energy transfer and potentially in the development of optical materials and sensors. The non-conjugated arrangement of these fluorophores within the molecules leads to interesting photophysical properties (Krasovitskii, Tur, Pchelinova, & Afanasiadi, 1982).
Photoluminescence and Optical Properties
The synthesis of bioxazole isomers and their photophysical properties, including photoluminescence quantum yields, demonstrate the potential applications of oxazole derivatives in materials science, particularly in the development of new photoluminescent materials with tailored properties (Guo, Tao, Liu, Zhao, Wan, Zhang, Ai, & Li, 2020).
Polymerization Abilities of Oxazol-5-one Fluorophores
Fluorescent oxazol-5-ones containing thiophenyl groups exhibit diverse absorption and fluorescence characteristics, influenced by solvent polarity and the extent of conjugation. These compounds' ability to undergo copolymerization opens avenues for creating new polymeric materials with specific optical properties (Urut, Aydin, Topkaya, Sahin, & Alp, 2018).
Antiproliferative Activity of Oxazole Derivatives
Oxazole derivatives, particularly those containing a 2-(2-fluorophenyl) moiety, have been evaluated for their antiproliferative activity, demonstrating the potential of these compounds in the development of new anticancer agents. This highlights the importance of 5-(Bromomethyl)-2-(2-fluorophenyl)oxazole in medicinal chemistry research (Liu, Lv, Xue, Song, & Zhu, 2009).
Eigenschaften
IUPAC Name |
5-(bromomethyl)-2-(2-fluorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO/c11-5-7-6-13-10(14-7)8-3-1-2-4-9(8)12/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHUJHSAFFLYNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(O2)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





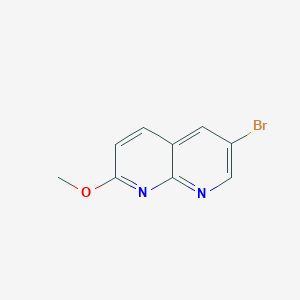


![tert-butyl 4-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate](/img/structure/B1448774.png)
![3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine](/img/structure/B1448777.png)
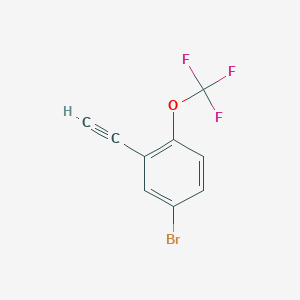
![2-Bromo-n-[2-methyl-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1448779.png)
![(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine](/img/structure/B1448781.png)
